molecular formula C21H14ClNS B2641708 4-Chlorophenyl 2-phenyl-3-quinolinyl sulfide CAS No. 338391-98-3

4-Chlorophenyl 2-phenyl-3-quinolinyl sulfide

Cat. No.: B2641708
CAS No.: 338391-98-3
M. Wt: 347.86
InChI Key: FEAQIFXDNDHRDR-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-phenyl-3-quinolinyl sulfide is a chemical compound known for its unique properties and applications in various scientific research fields. It is used in organic synthesis, drug development, and understanding molecular interactions.

Preparation Methods

The preparation of 4-Chlorophenyl 2-phenyl-3-quinolinyl sulfide typically involves synthetic routes that include the reaction of 4-chlorophenyl compounds with 2-phenyl-3-quinolinyl sulfide under specific conditions. Industrial production methods may vary, but they generally involve controlled reaction environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

4-Chlorophenyl 2-phenyl-3-quinolinyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chlorophenyl 2-phenyl-3-quinolinyl sulfide has a wide range of scientific research applications, including:

    Chemistry: It is used in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: It is used to understand molecular interactions and biological pathways.

    Medicine: It is used in drug development to create new pharmaceuticals and study their effects.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-phenyl-3-quinolinyl sulfide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Chlorophenyl 2-phenyl-3-quinolinyl sulfide can be compared with other similar compounds, such as:

  • 4-Chlorophenyl 2-phenyl-3-quinolinyl ether
  • 4-Chlorophenyl 2-phenyl-3-quinolinyl amine
  • 4-Chlorophenyl 2-phenyl-3-quinolinyl ketone

These compounds share similar structural features but differ in their functional groups and properties. The uniqueness of this compound lies in its specific sulfide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNS/c22-17-10-12-18(13-11-17)24-20-14-16-8-4-5-9-19(16)23-21(20)15-6-2-1-3-7-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAQIFXDNDHRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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